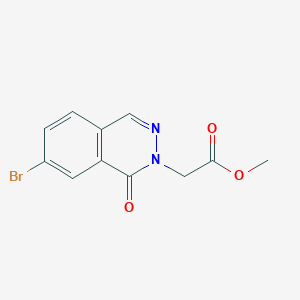

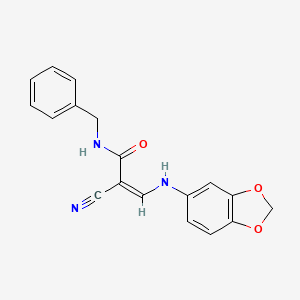

![molecular formula C14H9Cl3O3 B3004661 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid CAS No. 832737-38-9](/img/structure/B3004661.png)

3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzoic acid derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of aromatic carboxylic acids by substituting hydroxyl hydrogens with benzyl and pyridyl moieties. Similarly, paper details the synthesis of liquid crystalline benzoic acid derivatives with methacryloyl groups. These methods often involve multi-step synthetic pathways and the use of different reagents to introduce functional groups that confer specific properties to the final compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their properties and potential applications. For example, paper discusses the crystal structure of a dichlorophenylcarbamoyl benzoic acid, highlighting the importance of hydrogen bonding in the formation of dimers. Paper establishes the structure of a tetrahalogenated benzoic acid using spectroscopic techniques. These studies suggest that the molecular structure of "3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid" would likely be characterized by similar techniques to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the substituents attached to the aromatic ring. Paper synthesizes thio benzoic acid derivatives, indicating that the benzoic acid core can be modified to introduce various functional groups. Paper describes the selective metalation of methoxy benzoic acids, which is a key step in the synthesis of more complex molecules. These reactions are relevant to understanding the chemical behavior of "3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid" in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structures. Paper explores the photophysical properties of lanthanide complexes derived from benzoic acid derivatives, indicating that these compounds can serve as light-harvesting chromophores. Paper identifies the mesophases of synthesized benzoic acid derivatives, which are related to their potential as liquid crystals. These findings suggest that "3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid" may also exhibit unique optical and material properties.

Aplicaciones Científicas De Investigación

Plant Growth Regulation

The physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid, has been studied. Research found that chlorine substitution significantly enhances the growth-promoting activity of these compounds. Specific positions of chlorine substitution on the aromatic ring are crucial for their activity in promoting plant growth (Pybus, Smith, Wain, & Wightman, 1959).

Cell Differentiation Agents

Another study outlines the synthesis of structural analogs of 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid, which demonstrate potential cardiogenetic activity. These compounds were synthesized through a one-pot protocol, indicating their potential in medical research, particularly in heart disease treatment (Linder, Schnürch, & Mihovilovic, 2018).

Synthesis and Study of Complex Metal Compounds

The compound also plays a role in the synthesis and study of complex compounds with metals. Research has shown that carboxyl-derivatives of methylphloroglucinol, which are structurally similar to 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid, can form new complexes with metals, indicating potential applications in material science and chemistry (Kovalchukova, Absalan, Bobylev, Kuznetsov, & Kobrakov, 2014).

Fluorescence Probes in Biological Research

Furthermore, derivatives of benzoic acid have been used to develop new fluorescence probes that can reliably detect reactive oxygen species. These probes, due to their specificity and resistance to autoxidation, are useful tools in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Environmental Studies

Research involving the distribution of hydrophobic ionogenic organic compounds, including derivatives of benzoic acid, has implications for environmental science. This study contributes to understanding the environmental behavior of these compounds, which is crucial for assessing their impact on ecosystems (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

Safety And Hazards

While specific safety and hazard information for “3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid” is not available, general precautions should be taken while handling it. This includes avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O3/c15-10-5-11(16)13(12(17)6-10)20-7-8-2-1-3-9(4-8)14(18)19/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVPMGPZTOMHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

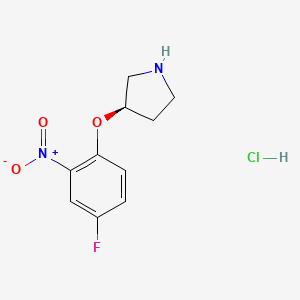

![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)

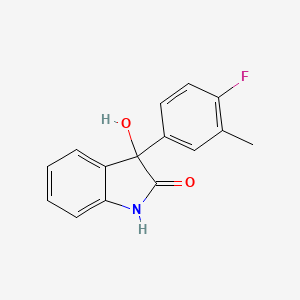

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

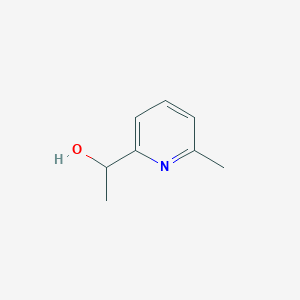

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)

![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)